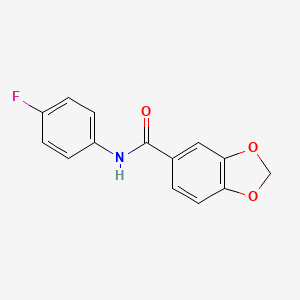

N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLOHUZEGQSTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for improved reaction control and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzodioxole carboxamides are heavily influenced by substituents on the aryl ring and the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic resistance compared to fluorine, but may reduce solubility.

- Aromatic vs.

- Halogen Position : The 4-fluorophenyl group in the target compound may optimize steric and electronic interactions in enzyme binding pockets, as seen in virtual screening studies of related 4-fluorophenyl-containing inhibitors .

Physicochemical Properties

- Lipophilicity : The heptan-4-yl analog (logP ≈ 3.5, estimated) is more lipophilic than the target compound (logP ≈ 2.8), which may affect blood-brain barrier penetration.

- Molecular Weight : Tulmimetostat’s higher molecular weight (562.12 g/mol) vs. the target compound (259.24 g/mol) reflects its polypharmacological design but may limit bioavailability .

Research Findings and Limitations

- Therapeutic Gaps: The target compound lacks direct activity data, whereas tulmimetostat and quinolinyl analogs have defined biological roles .

Biological Activity

N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole core, which is known for its diverse biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing interactions with biological targets.

While specific mechanisms for this compound remain under investigation, similar compounds have shown various modes of action:

- Enzyme Inhibition : Many benzodioxole derivatives have been reported to inhibit enzymes such as α-amylase , which plays a critical role in carbohydrate metabolism. For instance, related compounds demonstrated IC50 values of 0.68 µM against α-amylase, indicating strong inhibitory potential .

- Anticancer Activity : Compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

1. Antidiabetic Properties

Research has highlighted the potential of benzodioxole derivatives in managing diabetes through enzyme inhibition. For example:

| Compound | Target Enzyme | IC50 (µM) | Effect on Normal Cells |

|---|---|---|---|

| IIa | α-amylase | 0.85 | IC50 > 150 |

| IIc | α-amylase | 0.68 | IC50 > 150 |

These findings suggest that this compound could be explored for its antidiabetic effects without significant toxicity to normal cells .

2. Anticancer Activity

The compound's structural analogs have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Hep3B | 26–65 |

| Other Lines | Varies |

These results indicate that the compound may inhibit cancer cell proliferation effectively .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can significantly inhibit cancer cell growth while sparing normal cells .

- In Vivo Models : Animal studies using streptozotocin-induced diabetic mice have shown that related compounds can reduce blood glucose levels effectively, supporting the notion that this class of compounds may be beneficial in diabetes management .

Q & A

Basic: What synthetic strategies are recommended for N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Condensation of 4-fluorophenylamine with a benzodioxole-5-carbonyl chloride derivative under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base).

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carboxamide product.

- Step 3: Characterization using H/C NMR and FTIR to confirm amide bond formation and fluorophenyl substitution. For derivatives, Hantzsch cyclization (e.g., using α-chloroglycinates and thioureas) can introduce heterocyclic moieties .

Basic: How is the compound’s structure validated experimentally?

Methodological Answer:

Structural elucidation combines:

- X-ray crystallography: Employ SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns and crystal packing. The fluorophenyl and benzodioxole groups often form C–H···O and π-π interactions, critical for stability .

- Spectroscopy: F NMR (δ ~ -110 ppm for para-fluorine) and FTIR (amide I band ~1650 cm) confirm functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: How can contradictions between in vitro and in vivo bioactivity data be resolved?

Methodological Answer:

Discrepancies often arise due to metabolic instability or poor bioavailability. Strategies include:

- Pharmacokinetic profiling: Assess metabolic pathways using liver microsomes and identify unstable motifs (e.g., benzodioxole ring oxidation).

- Structural optimization: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance metabolic resistance.

- In vivo imaging: Use radiolabeled analogs (e.g., F isotope) to track biodistribution and target engagement .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

Key factors:

- Catalyst screening: Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl introduction).

- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control: Low temperatures (-10°C to 0°C) minimize side reactions during amide bond formation.

- Workflow automation: Use flow chemistry for reproducible scale-up .

Advanced: What role do fluorine atoms play in modulating biological activity?

Methodological Answer:

The 4-fluorophenyl group enhances:

- Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability.

- Electron-withdrawing effects: Stabilizes aromatic rings, reducing oxidative metabolism.

- Target interactions: Fluorine’s van der Waals radius (1.47 Å) allows optimal binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Comparative SAR studies with chloro or methyl analogs show fluorine’s unique bioisosteric effects .

Advanced: How do hydrogen bonding patterns influence crystallographic outcomes?

Methodological Answer:

Graph set analysis (Etter’s rules) reveals:

- Motifs: Carboxamide N–H···O=C bonds form motifs, while benzodioxole oxygen participates in C–H···O interactions.

- Impact on solubility: Strong intermolecular H-bonding reduces aqueous solubility but improves crystal stability.

- Refinement protocols: SHELXL’s TWIN and HKLF5 commands resolve twinning in crystals with complex H-bond networks .

Basic: What are common analytical challenges in purity assessment?

Methodological Answer:

- HPLC-DAD/MS: Detect trace impurities (e.g., dehalogenated byproducts) using C18 columns (acetonitrile/water + 0.1% TFA).

- Thermogravimetric analysis (TGA): Monitor decomposition points (>200°C typical for carboxamides) to assess thermal stability.

- Elemental analysis: Match experimental vs. theoretical C/H/N/F percentages (±0.3% tolerance) .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

- Scaffold hopping: Replace benzodioxole with bioisosteres (e.g., benzofuran) while retaining the fluorophenyl-carboxamide core.

- Molecular docking: Use AutoDock Vina to predict binding affinities to off-target proteins (e.g., CYP450 enzymes).

- In vitro profiling: Screen against panels of related receptors/enzymes to identify selectivity windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.